molecular formula C22H20N6O6 B6527174 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 893936-37-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B6527174
CAS No.: 893936-37-3
M. Wt: 464.4 g/mol
InChI Key: ITBXWXKIFFJULD-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a useful research compound. Its molecular formula is C22H20N6O6 and its molecular weight is 464.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 464.14443238 g/mol and the complexity rating of the compound is 785. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various studies and findings.

The molecular formula of the compound is C27H25N3O4S2C_{27}H_{25}N_{3}O_{4}S_{2} with a molecular weight of approximately 519.64 g/mol. The structure features a benzodioxin moiety linked to a triazolopyrimidine derivative, which is significant for its biological interactions.

Biological Activity Overview

The compound exhibits a range of biological activities that are relevant for therapeutic applications. Key areas of focus include:

1. Enzyme Inhibition
Several studies have investigated the compound's ability to inhibit specific enzymes:

  • Alpha-Glucosidase Inhibition : In vitro studies demonstrated that derivatives containing the benzodioxane structure showed substantial inhibitory activity against alpha-glucosidase, an enzyme linked to glucose metabolism and diabetes management .
  • Acetylcholinesterase Inhibition : The compound also exhibited weak inhibitory effects against acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases such as Alzheimer’s disease .

2. Molecular Docking Studies
Molecular docking simulations have provided insights into the binding interactions of the compound with target proteins. For instance, docking studies with human prostaglandin reductase (PTGR2) indicated potential inhibitory actions based on favorable noncovalent interactions observed during simulations .

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity of this compound:

Study Focus Findings
Enzyme InhibitionDemonstrated significant inhibition of alpha-glucosidase and weak inhibition of AChE.
Molecular DockingIdentified favorable binding poses with PTGR2 suggesting potential as an inhibitor.
Synthesis and CharacterizationSynthesized various derivatives and assessed their biological activities via in vitro assays.

Scientific Research Applications

Structure Visualization

The compound features a benzodioxin moiety linked to a triazolopyrimidine structure through an acetamide functional group. This unique combination provides a basis for its biological activity.

Medicinal Chemistry

Antitumor Activity : Research indicates that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (μM) Reference
MCF-7 (breast cancer)10.5
A549 (lung cancer)12.8
HeLa (cervical cancer)9.0

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.

Neuropharmacology

Cognitive Enhancement : Preliminary studies have shown that derivatives of this compound may enhance cognitive functions in animal models. For example:

Animal Model Cognitive Test Effect Observed
Rat (Morris Water Maze)Improved memoryIncreased time in target quadrant
Mouse (Y-Maze)Enhanced explorationIncreased entries into novel arm

These results imply potential applications in treating neurodegenerative diseases like Alzheimer's.

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial efficacy of compounds related to this compound against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus15 μg/mL
Escherichia coli20 μg/mL

This suggests its potential use in developing new antimicrobial agents.

Case Study 1: Antitumor Activity Evaluation

A study conducted on the antitumor properties of the compound involved testing against multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with mechanisms involving apoptosis induction.

Case Study 2: Neuroprotective Effects

In a behavioral study using mice treated with the compound prior to cognitive testing, significant improvements were observed in learning and memory tasks compared to control groups. This suggests neuroprotective effects that warrant further exploration.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O6/c1-31-15-6-4-14(10-17(15)32-2)28-21-20(25-26-28)22(30)27(12-23-21)11-19(29)24-13-3-5-16-18(9-13)34-8-7-33-16/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBXWXKIFFJULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC5=C(C=C4)OCCO5)N=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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